

chemical and physical properties of 2-aminoadipic acid

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Compound of Interest

Compound Name: Aminoadipic acid

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An In-depth Technical Guide on 2-Aminoadipic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadipic acid (2-AAA) is a dicarboxylic acid and an amino acid analog that serves as a critical intermediate in the metabolism of the essential amino acid L-lysine.[1][2] It exists as two stereoisomers, L-2-**aminoadipic acid** and D-2-**aminoadipic acid**, each with distinct biological roles.[2][3] In fungi and certain lower eukaryotes, the L-isomer is a key component of the α -aminoadipate pathway for lysine biosynthesis.[4][5] In mammals, 2-AAA is primarily involved in the catabolism (breakdown) of lysine.[1]

Recent advancements in metabolomics have highlighted the expanding role of 2-AAA beyond simple metabolic pathways. It is now recognized as a significant biomarker and a potential modulator of systemic metabolic homeostasis, with implications in metabolic and neurological disorders.[2][3] Elevated levels of 2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, often appearing years before the clinical onset of the disease.[6][7][8] Furthermore, it has demonstrated effects on glucose homeostasis, insulin secretion, and lipid metabolism.[3][9] In the central nervous system, 2-AAA acts as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor and influences the production of kynurenic acid, suggesting a role in neuroregulation.[1][10]

This guide provides a comprehensive overview of the chemical and physical properties of 2-**aminoadipic acid**, its metabolic pathways, and its emerging roles in health and disease, with a focus on its relevance to drug development and clinical research.

Chemical and Physical Properties

2-**Aminoadipic acid** is a white crystalline solid.^{[11][12]} The properties of the L-isomer and the racemic DL-mixture are summarized below.

Table 1: Physicochemical Properties of 2-Aminoadipic Acid

Property	L-2-Aminoadipic Acid	DL-2-Aminoadipic Acid	References
IUPAC Name	(2S)-2-aminohexanedioic acid	(2RS)-2-aminohexanedioic acid	[1][11]
Synonyms	L- α -Aminoadipic acid, (S)-2-Aminohexanedioic acid	DL- α -Aminoadipic acid, DL-Homoglutamic acid	[11][13]
CAS Number	1118-90-7	542-32-5	[11][13]
Molecular Formula	C ₆ H ₁₁ NO ₄	C ₆ H ₁₁ NO ₄	[11][13]
Molecular Weight	161.16 g/mol	161.16 g/mol	[11][13]
Melting Point	~206°C (decomposes)	196 - 198°C (decomposes)	[11][12][14]
Water Solubility	Slightly soluble	2.2 mg/mL at 20°C	[14][15][16]
Other Solubilities	Soluble in 1N HCl (50 mg/mL)	Soluble in 1M HCl (50 mg/mL), slightly soluble in ethanol and ether	[14][15][16]
pKa Values (at 25°C)	Not specified	2.14, 4.21, 9.77	[12][13]
Optical Rotation	+25° (c=2 in 5N HCl)	Not applicable	[14]

Biological and Metabolic Roles

2-Aminoadipic acid is a central molecule in lysine metabolism, with its metabolic pathways differing significantly between fungi and mammals.

Lysine Metabolism in Mammals (Catabolism)

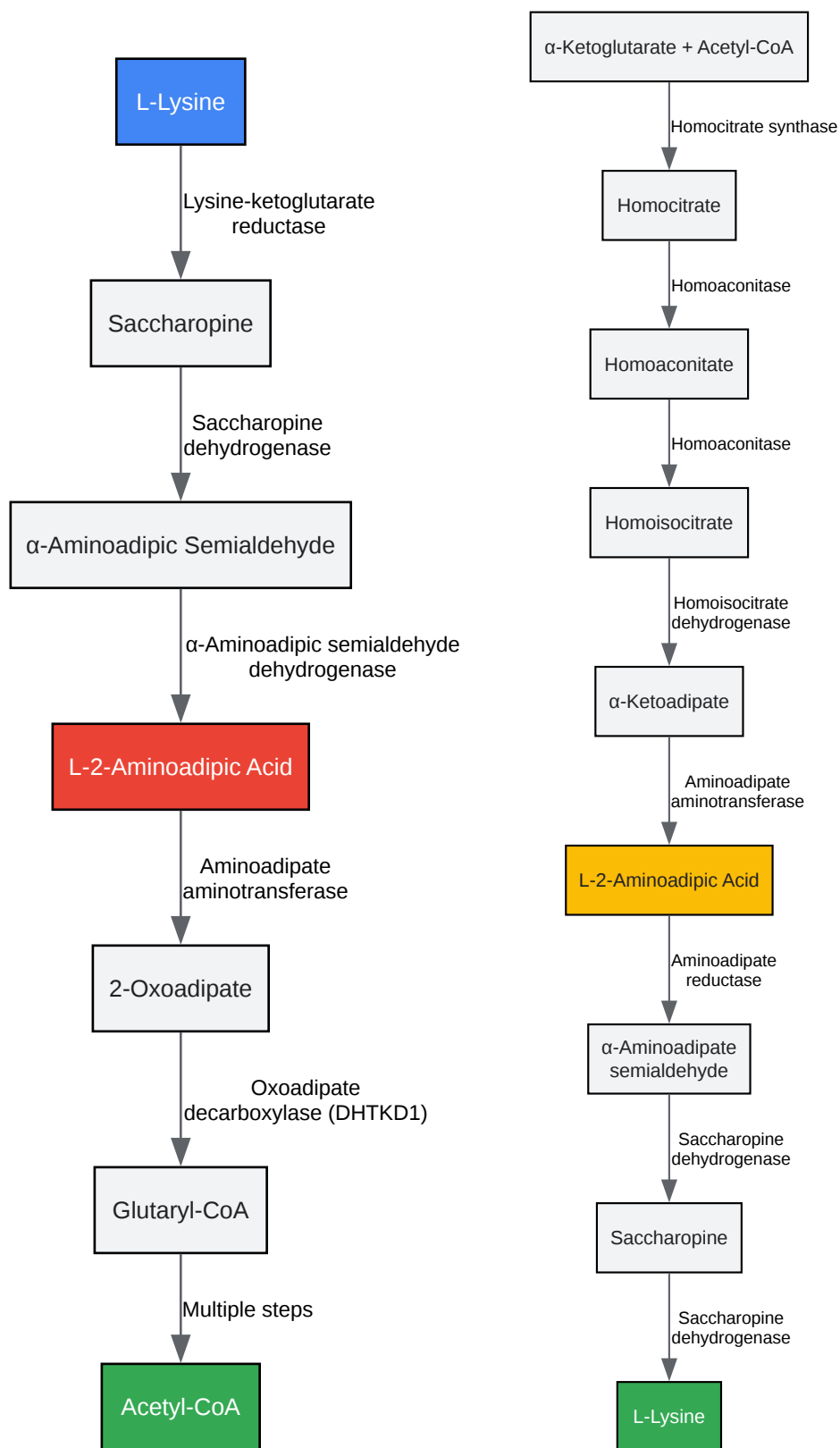
In mammals, 2-AAA is a key intermediate in the primary pathway for L-lysine degradation, which occurs mainly in the liver mitochondria.[2][17] The process, known as the saccharopine

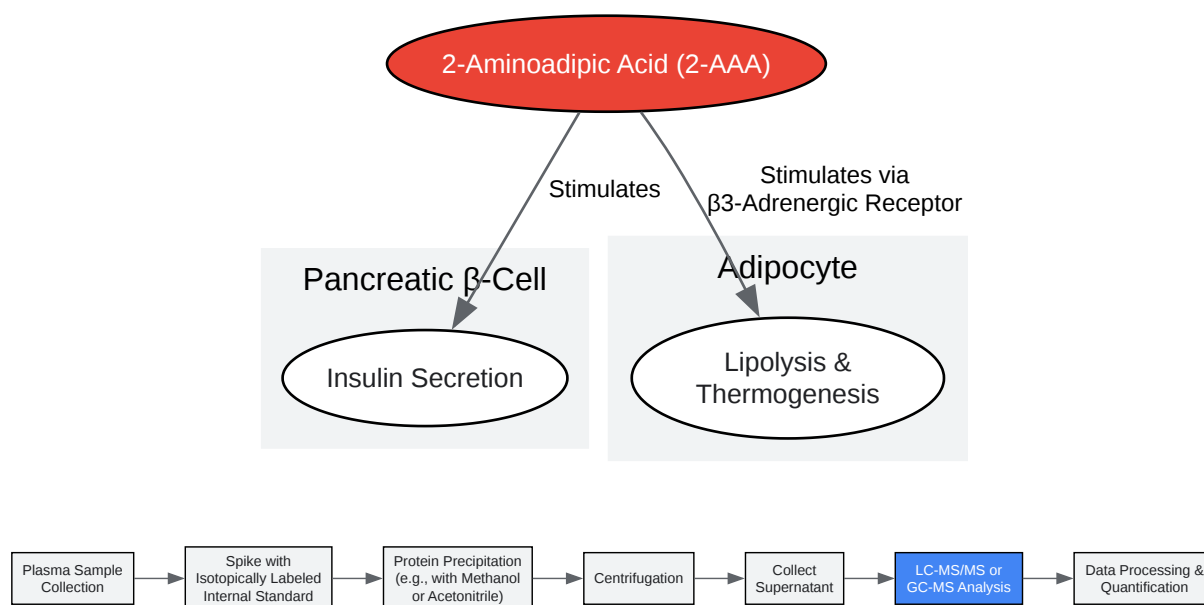
pathway, involves the conversion of lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[\[2\]](#)[\[18\]](#)

The key steps leading to and from 2-AAA are:

- Saccharopine Formation: L-lysine condenses with α -ketoglutarate, catalyzed by L-lysine-ketoglutarate reductase.[\[2\]](#)
- Conversion to α -Aminoadipic Semialdehyde: Saccharopine is converted by saccharopine dehydrogenase.[\[2\]](#)
- Formation of 2-AAA: α -Aminoadipic semialdehyde is oxidized by α -aminoadipic semialdehyde dehydrogenase to form L-2-**aminoadipic acid**.[\[2\]](#)[\[17\]](#)
- Further Catabolism: 2-AAA is then transaminated to 2-oxoadipate, which is subsequently decarboxylated to glutaryl-CoA and ultimately broken down to acetyl-CoA.[\[2\]](#)[\[17\]](#)

Mutations in the DHTKD1 gene, which is involved in the degradation of 2-AAA, can lead to the rare metabolic disorders 2-**aminoadipic aciduria** and 2-oxoadipic aciduria.[\[1\]](#)





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